molecular formula C10H15ClSi B3056014 (2-Chloro-benzyl)-trimethyl-silane CAS No. 68307-67-5

(2-Chloro-benzyl)-trimethyl-silane

Cat. No.: B3056014
CAS No.: 68307-67-5
M. Wt: 198.76 g/mol
InChI Key: GIMVLEPTMQRSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-benzyl)-trimethyl-silane is an organosilicon compound with the molecular formula C10H15ClSi It is a derivative of benzyl chloride where the benzyl group is substituted with a trimethylsilyl group

Scientific Research Applications

(2-Chloro-benzyl)-trimethyl-silane has several applications in scientific research:

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-trimethyl-silane typically involves the reaction of 2-chlorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-trimethyl-silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding benzylsilane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-chlorobenzyl derivatives.

    Oxidation: Formation of 2-chlorobenzyl alcohol or 2-chlorobenzaldehyde.

    Reduction: Formation of benzylsilane derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-trimethyl-silane involves the reactivity of the trimethylsilyl group and the benzyl chloride moiety. The trimethylsilyl group can stabilize reactive intermediates, while the benzyl chloride can undergo nucleophilic substitution reactions. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Similar structure but lacks the trimethylsilyl group.

    Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the benzyl moiety.

    2-Chlorobenzyl chloride: Similar structure but without the trimethylsilyl group.

Uniqueness

(2-Chloro-benzyl)-trimethyl-silane is unique due to the presence of both the trimethylsilyl group and the benzyl chloride moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

(2-chlorophenyl)methyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMVLEPTMQRSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372912
Record name (2-Chlorobenzyl)-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68307-67-5
Record name (2-Chlorobenzyl)-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-benzyl)-trimethyl-silane
Reactant of Route 2
Reactant of Route 2
(2-Chloro-benzyl)-trimethyl-silane
Reactant of Route 3
Reactant of Route 3
(2-Chloro-benzyl)-trimethyl-silane
Reactant of Route 4
Reactant of Route 4
(2-Chloro-benzyl)-trimethyl-silane
Reactant of Route 5
Reactant of Route 5
(2-Chloro-benzyl)-trimethyl-silane
Reactant of Route 6
Reactant of Route 6
(2-Chloro-benzyl)-trimethyl-silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.